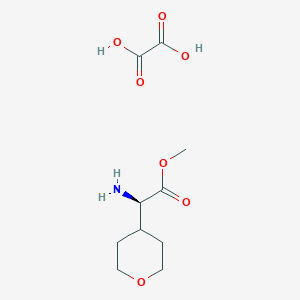
2-amino-N-(1,3-tiazol-2-il)pentanamida dihidrocloruro
Descripción general
Descripción
2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3OS and a molecular weight of 272.2 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is typically found in a powder form and is used in various scientific research applications .
Aplicaciones Científicas De Investigación
2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been associated with diverse biological activities , suggesting that the compound may interact with multiple targets.
Mode of Action
Thiazole derivatives have been known to exhibit significant analgesic and anti-inflammatory activities , which suggests that this compound may interact with its targets to modulate these biological responses.
Biochemical Pathways
Given the reported biological activities of thiazole derivatives , it can be inferred that the compound may influence pathways related to pain perception and inflammation.
Result of Action
Thiazole derivatives have been associated with analgesic and anti-inflammatory effects , suggesting that this compound may exert similar effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride and biomolecules are often mediated through binding to active sites or allosteric sites, leading to conformational changes that affect the activity of the target molecules .
Cellular Effects
The effects of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride can modulate the expression of genes involved in critical cellular processes, thereby affecting the overall cellular phenotype .
Molecular Mechanism
The molecular mechanism of action of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride may activate a receptor by binding to its ligand-binding domain, triggering downstream signaling events. These interactions can result in changes in gene expression, protein activity, and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or systemic toxicity. Understanding the dosage-dependent effects of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride is crucial for determining its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may be metabolized by specific enzymes, leading to the formation of active or inactive metabolites. Additionally, 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride can influence the activity of metabolic enzymes, thereby altering the levels of key metabolites and affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution to target sites. The localization and accumulation of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride within cells can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
The subcellular localization of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride can affect its interactions with biomolecules and its overall biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride involves multiple steps. One common method includes the reaction of 2-aminothiazole with a suitable pentanoyl chloride derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is purified through crystallization or chromatography techniques to ensure the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the amide group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-1,3,4-thiadiazole: Another thiazole derivative with similar biological activities.
2-aminothiazole: A simpler thiazole compound used in similar applications.
2-amino-4-methylthiazole: A methylated derivative with distinct chemical properties.
Uniqueness
2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride is unique due to its specific structure, which combines the thiazole ring with a pentanamide moiety. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in various research fields .
Propiedades
IUPAC Name |
2-amino-N-(1,3-thiazol-2-yl)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS.2ClH/c1-2-3-6(9)7(12)11-8-10-4-5-13-8;;/h4-6H,2-3,9H2,1H3,(H,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYRKKLFBBENCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=NC=CS1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol](/img/structure/B1378550.png)



![2-[2-(Benzyloxy)phenyl]cyclobutan-1-one](/img/structure/B1378554.png)
![3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1378555.png)

![2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B1378560.png)
